molecular formula C21H20N2O3 B3061333 Carbon C 11 PBR-28 CAS No. 1005325-43-8

Carbon C 11 PBR-28

Cat. No.: B3061333
CAS No.: 1005325-43-8
M. Wt: 347.4 g/mol
InChI Key: DHZBNHMEIOBPAE-JVVVGQRLSA-N
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Description

11C-PBR-28 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the translocator protein (TSPO) ligand and is utilized to image neuroinflammation and other conditions involving microglial activation. The compound is labeled with the radioactive isotope carbon-11, which has a half-life of approximately 20 minutes, making it suitable for short-term imaging studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11C-PBR-28 involves the radiolabeling of desmethyl-PBR-28 with carbon-11. The process begins with the production of carbon-11 dioxide using a cyclotron. This carbon-11 dioxide is then converted into carbon-11 iodomethane via a series of chemical reactions. The carbon-11 iodomethane is subsequently reacted with desmethyl-PBR-28 in the presence of a base, such as tetrabutylammonium hydroxide, and a solvent like N,N-dimethylformamide .

Industrial Production Methods: The production of 11C-PBR-28 is typically carried out in specialized facilities equipped with cyclotrons and automated synthesis modules. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 11C-PBR-28 primarily undergoes radiolabeling reactions. The key reaction involves the methylation of desmethyl-PBR-28 with carbon-11 iodomethane. This reaction is a nucleophilic substitution reaction where the carbon-11 iodomethane acts as the methylating agent .

Common Reagents and Conditions:

    Reagents: Desmethyl-PBR-28, carbon-11 iodomethane, tetrabutylammonium hydroxide, N,N-dimethylformamide.

    Conditions: The reaction is typically carried out at room temperature in an automated synthesis module. .

Major Products: The primary product of the reaction is 11C-PBR-28, which is then formulated for use in PET imaging studies .

Scientific Research Applications

11C-PBR-28 is widely used in scientific research, particularly in the fields of neurology and oncology. Some of its key applications include:

Mechanism of Action

11C-PBR-28 exerts its effects by binding to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol and the regulation of mitochondrial function. In response to inflammation, TSPO expression is upregulated in microglia and other immune cells. By binding to TSPO, 11C-PBR-28 allows for the visualization of these cells and the assessment of neuroinflammatory processes .

Comparison with Similar Compounds

11C-PBR-28 is one of several TSPO ligands used in PET imaging. Other similar compounds include:

Properties

CAS No.

1005325-43-8

Molecular Formula

C21H20N2O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(2-(111C)methoxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide

InChI

InChI=1S/C21H20N2O3/c1-16(24)23(15-17-8-6-7-11-20(17)25-2)19-14-22-13-12-21(19)26-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3/i2-1

InChI Key

DHZBNHMEIOBPAE-JVVVGQRLSA-N

Isomeric SMILES

CC(=O)N(CC1=CC=CC=C1O[11CH3])C2=C(C=CN=C2)OC3=CC=CC=C3

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1OC)C2=C(C=CN=C2)OC3=CC=CC=C3

Origin of Product

United States

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